molecular formula C5H10ClN5O B1406868 3-(1H-tetrazol-5-yl)morpholine hydrochloride CAS No. 1820705-11-0

3-(1H-tetrazol-5-yl)morpholine hydrochloride

Cat. No. B1406868
CAS RN: 1820705-11-0
M. Wt: 191.62 g/mol
InChI Key: GSIZDOLQPVPZLN-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-5-yl)morpholine hydrochloride, also known as TTMH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TTMH is a heterocyclic compound that contains both a tetrazole and a morpholine ring in its structure. The compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Antibacterial Applications

“3-(1H-tetrazol-5-yl)morpholine hydrochloride” has been used in the synthesis of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, which have been screened for their in vitro antibacterial properties . These compounds have shown significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Bacillus cerus . For instance, compound 8l exhibited potent antibacterial activity with a minimum inhibitory concentration value of 114±1.98 µg/mL against Enterobacter aerogenes, and 75±0.81 µg/mL against Bacillus subtilis .

DNA Gyrase Inhibition

The same series of compounds have also been screened as DNA Gyrase enzyme inhibitors using in silico studies . The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity . The compounds 8k, 8l, 8i, and 8h gained good moldock scores, indicating their potential as DNA Gyrase inhibitors .

Other Potential Applications

While specific applications of “3-(1H-tetrazol-5-yl)morpholine hydrochloride” are limited in the literature, tetrazoles, a group to which this compound belongs, are commonly used in a wide range of applications . These include medicinal chemistry, explosives, agriculture, and in the photography and photo imaging . Therefore, it’s possible that “3-(1H-tetrazol-5-yl)morpholine hydrochloride” could have potential applications in these areas as well.

properties

IUPAC Name

3-(2H-tetrazol-5-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIZDOLQPVPZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-tetrazol-5-yl)morpholine hydrochloride

CAS RN

1820705-11-0
Record name 3-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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